4-Butan-2-yloxy-4-oxobut-2-enoic acid;furan-2,5-dione;4-methoxy-4-oxobut-2-enoic acid;styrene
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Overview
Description
The compound with the identifier “CID 6441707” is a chemical substance with specific properties and applications It is important in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of the compound “CID 6441707” involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions for this compound can be found in various patents and scientific literature .
Chemical Reactions Analysis
The compound “CID 6441707” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed analysis of these reactions can be found in chemical reaction engineering literature .
Scientific Research Applications
The compound “CID 6441707” has numerous scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it may be investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of various products. Comprehensive descriptions of its applications can be found in scientific research articles and journals .
Mechanism of Action
The mechanism of action of the compound “CID 6441707” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the compound’s structure and properties. Detailed information about its mechanism of action can be found in pharmacological and biochemical literature .
Comparison with Similar Compounds
The compound “CID 6441707” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures but differ in specific properties and applications. The comparison can be based on various factors, including chemical structure, reactivity, and applications. Lists of similar compounds and detailed comparisons can be found in cheminformatics databases and scientific literature .
Properties
IUPAC Name |
4-butan-2-yloxy-4-oxobut-2-enoic acid;furan-2,5-dione;4-methoxy-4-oxobut-2-enoic acid;styrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.C8H8.C5H6O4.C4H2O3/c1-3-6(2)12-8(11)5-4-7(9)10;1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3/h4-6H,3H2,1-2H3,(H,9,10);2-7H,1H2;2-3H,1H3,(H,6,7);1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQVJJXKHXRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)O.COC(=O)C=CC(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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